N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethoxyphenyl group and an ethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-ethylphenol.
Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(3,4-dimethoxyphenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Pharmacology: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl and ethylphenoxy groups can enhance binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide
- N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
Comparison:
- N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide has an ethyl group, which can influence its lipophilicity and membrane permeability compared to its analogs.
- The presence of the ethyl group may also affect the compound’s reactivity and binding interactions, making it unique in its class.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-8-15(9-6-13)23-12-18(20)19-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQDPQYIZURST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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